3-(5-Bromopyridin-3-yloxy)-propan-1-ol
Description
3-(5-Bromopyridin-3-yloxy)-propan-1-ol (CAS: 1342895-92-4) is a pyridine derivative featuring a propan-1-ol chain linked via an ether bond to the 3-position of a 5-bromopyridine ring. Its molecular formula is C₈H₁₀BrNO₂, with a molecular weight of 232.08 g/mol . The ether linkage and hydroxyl group contribute to its polarity, influencing solubility and reactivity.
Properties
CAS No. |
1342895-92-4 |
|---|---|
Molecular Formula |
C8H10BrNO2 |
Molecular Weight |
232.07 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)oxypropan-1-ol |
InChI |
InChI=1S/C8H10BrNO2/c9-7-4-8(6-10-5-7)12-3-1-2-11/h4-6,11H,1-3H2 |
InChI Key |
IHMDIMQJDWSHSD-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=C1Br)OCCCO |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
- Substituent Effects: Bromine: Present in the target and analogs (e.g., entries 1, 2, 6), bromine acts as a leaving group or cross-coupling site. Its electron-withdrawing nature deactivates the pyridine ring . Amino/Fluoro Groups: In 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol, the amino group increases basicity and hydrogen-bonding capacity, while fluorine enhances lipophilicity . Nitro/Chloro Groups: The nitro group in 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol intensifies ring electrophilicity, favoring nucleophilic substitution .
- Linker Variations: Ether vs. Propargyl Alcohol: The target’s ether linkage (C-O-C) offers stability, whereas propargyl alcohols (C≡C-CH₂OH) provide sites for alkyne-azide cycloaddition . Methylamino Linkage: The methylamino group in 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol introduces basicity and flexibility .
Heterocycle Modifications :
- Replacing pyridine with indole (e.g., 3-(5-Bromo-1H-indol-3-yl)propan-1-ol) introduces a fused benzene ring, altering π-π stacking interactions and bioactivity .
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